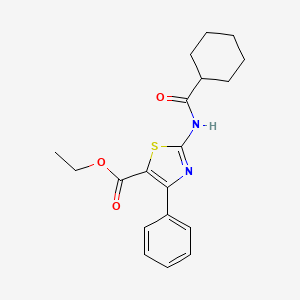
Ethyl 2-(cyclohexanecarboxamido)-4-phenylthiazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(cyclohexanecarboxamido)-4-phenylthiazole-5-carboxylate, also known as CCT129202, is a chemical compound that has gained significant attention in the scientific research community. This compound is a member of the thiazole family and has been found to have potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. In
Wirkmechanismus
The mechanism of action of Ethyl 2-(cyclohexanecarboxamido)-4-phenylthiazole-5-carboxylate involves the inhibition of specific enzymes and pathways. In cancer cells, this compound inhibits the activity of the enzyme glycogen synthase kinase 3 beta (GSK3β), which is involved in cell proliferation and survival. In addition, this compound inhibits the activity of the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell growth and survival. In Alzheimer's disease, this compound inhibits the activity of beta-secretase, an enzyme that is responsible for the production of beta-amyloid, a protein that forms plaques in the brain, which is a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. In cancer cells, this compound has been found to induce apoptosis, inhibit cell proliferation, and decrease the expression of anti-apoptotic proteins. In addition, this compound has been found to inhibit tumor growth in animal models. In Alzheimer's disease, this compound has been found to decrease the production of beta-amyloid and improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 2-(cyclohexanecarboxamido)-4-phenylthiazole-5-carboxylate has several advantages for lab experiments. It is a relatively stable compound that can be synthesized in large quantities. In addition, it has been found to be effective in inhibiting specific enzymes and pathways, making it a useful tool for studying the mechanisms of cancer and Alzheimer's disease. However, this compound also has some limitations. It has been found to be toxic at high concentrations, which limits its use in some experiments. In addition, its mechanism of action is not fully understood, which makes it difficult to interpret some experimental results.
Zukünftige Richtungen
There are several future directions for the study of Ethyl 2-(cyclohexanecarboxamido)-4-phenylthiazole-5-carboxylate. One direction is the development of new analogs with improved efficacy and reduced toxicity. Another direction is the study of the mechanism of action of this compound in more detail, which could lead to the development of new therapies for cancer and Alzheimer's disease. Finally, the use of this compound in combination with other drugs could be explored, as it has been found to have synergistic effects with some chemotherapy agents.
Synthesemethoden
The synthesis of Ethyl 2-(cyclohexanecarboxamido)-4-phenylthiazole-5-carboxylate involves a multi-step process that requires expertise in organic chemistry. The first step involves the preparation of 2-aminocyclohexanecarboxylic acid, which is then reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-phenylthiazole-5-carboxylic acid to form the intermediate product, which is then treated with ethyl alcohol to yield the final product, this compound.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(cyclohexanecarboxamido)-4-phenylthiazole-5-carboxylate has been found to have potential applications in various fields of research. In medicinal chemistry, it has been studied for its potential as an anti-cancer agent. Research has shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, this compound has been found to have potential applications in the treatment of Alzheimer's disease. Studies have shown that this compound inhibits the activity of beta-secretase, an enzyme that plays a key role in the development of Alzheimer's disease.
Eigenschaften
IUPAC Name |
ethyl 2-(cyclohexanecarbonylamino)-4-phenyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-2-24-18(23)16-15(13-9-5-3-6-10-13)20-19(25-16)21-17(22)14-11-7-4-8-12-14/h3,5-6,9-10,14H,2,4,7-8,11-12H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOWQKRSWIPPOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2CCCCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

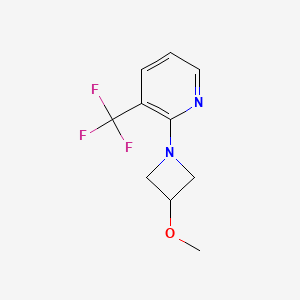
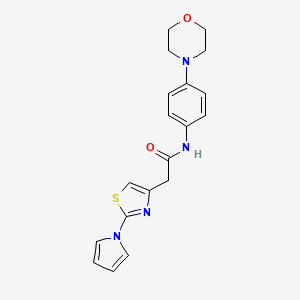
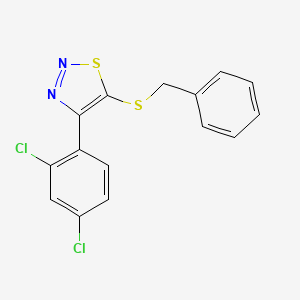
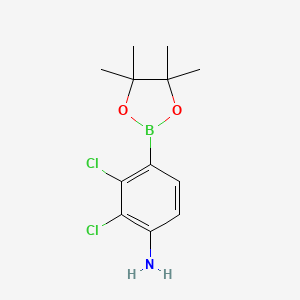
![N-(3,5-dimethylphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-acetamidobenzamide](/img/structure/B2792001.png)
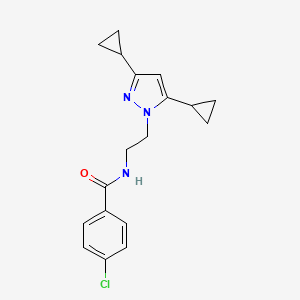
![5-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B2792004.png)
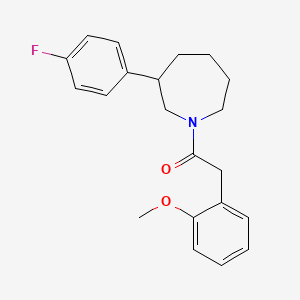
![3-(3-Chlorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one](/img/structure/B2792007.png)
![(3-chlorophenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2792008.png)
![methyl 2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)butanoate](/img/structure/B2792009.png)
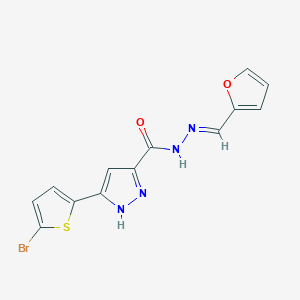
![Trans-1-[(Benzyloxy)carbonyl]-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid](/img/structure/B2792011.png)